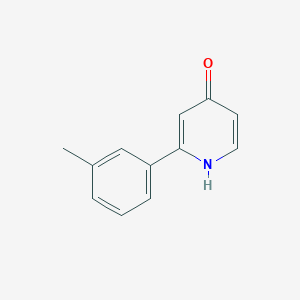

4-Hydroxy-2-(3-methylphenyl)pyridine

Description

Contextual Significance within Heterocyclic Chemistry Research

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental to the study of organic chemistry. Nitrogen-containing heterocycles, in particular, are of immense interest due to their prevalence in natural products and synthetic compounds with significant biological activities. The pyridine (B92270) ring, a six-membered heterocycle with one nitrogen atom, is a core structure in numerous pharmaceuticals, agrochemicals, and functional materials.

The introduction of substituents onto the pyridine ring dramatically influences its physicochemical properties and reactivity. A hydroxyl group at the 4-position, as seen in 4-Hydroxy-2-(3-methylphenyl)pyridine, can exist in tautomeric equilibrium with its corresponding pyridone form. This tautomerism is a critical factor in its chemical behavior, affecting its acidity, basicity, and potential for hydrogen bonding. The presence of a 3-methylphenyl (or m-tolyl) group at the 2-position introduces steric and electronic effects that further modulate the properties of the pyridine core. This specific substitution pattern makes this compound an interesting subject for studies on structure-property relationships within the broader class of hydroxypyridine derivatives.

Overview of Substituted Pyridine Derivatives in Chemical Sciences

Substituted pyridine derivatives are a cornerstone of modern chemical sciences, with a wide array of synthetic methodologies developed for their preparation. General strategies for synthesizing 2-aryl-4-hydroxypyridines often involve multi-step sequences. One common approach is the synthesis of a pyranone intermediate followed by its conversion to the corresponding pyridone. For instance, a process for preparing substituted 4-hydroxypyridines can start from readily available materials and proceed through the formation of an α,β-unsaturated β-aminoketone, which then undergoes intramolecular condensation. google.com Another documented synthesis involves the reaction of 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones with ammonium (B1175870) acetate, followed by debenzylation to yield 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. urfu.ru

The reactivity of hydroxypyridines is characterized by the interplay of the hydroxyl group and the pyridine nitrogen. 4-Hydroxypyridine (B47283) itself can be synthesized from 4-aminopyridine (B3432731) through diazotization and subsequent hydrolysis. guidechem.com The hydroxyl group can undergo O-arylation, and the pyridine nitrogen can undergo N-arylation, with the regioselectivity often depending on the reaction conditions and the specific catalyst used. acs.org For instance, copper-based catalysts have been effectively used for the N-arylation of 2- and 4-hydroxypyridines. acs.org

The diverse applications of substituted pyridines are well-documented. They are integral components in many pharmaceutical compounds, acting against a range of conditions including inflammatory diseases, pain, and central nervous system disorders. google.com Their ability to coordinate with metal ions also makes them valuable as ligands in catalysis and materials science.

| Property | General Information on Substituted Pyridines |

| Synthesis | Multi-step processes often involving pyranone intermediates or condensation reactions. google.comurfu.ru |

| Reactivity | Exhibit tautomerism (hydroxy-pyridone); undergo N- and O-alkylation/arylation. guidechem.comacs.org |

| Applications | Core structures in pharmaceuticals, agrochemicals, and as ligands in catalysis. google.com |

This table provides a general overview of substituted pyridine derivatives based on available literature.

Research Gaps and Opportunities for this compound

While the broader class of substituted pyridines has been extensively studied, specific and detailed research on this compound is not widely published in readily accessible literature. This scarcity of information presents a significant research gap and a corresponding opportunity for new investigations.

Synthesis and Characterization: There is a clear need for the development and optimization of a direct and high-yielding synthesis for this compound. While general methods for similar structures exist, a dedicated study on the synthesis of this specific isomer would be valuable. Furthermore, a comprehensive characterization of its physicochemical properties is required. This would include detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and the determination of its pKa, solubility, and crystal structure.

Reactivity Studies: A systematic investigation into the reactivity of this compound would provide valuable insights. This could involve exploring its tautomeric equilibrium under various conditions, its propensity for N- versus O-alkylation and arylation, and its participation in other functional group transformations. Understanding how the 3-methylphenyl substituent influences the reactivity compared to other aryl groups at the 2-position would be a particularly interesting avenue of research.

Biological and Materials Science Applications: The potential applications of this compound remain largely unexplored. Screening for biological activity, for instance, as an inhibitor of specific enzymes or as an antimicrobial agent, could uncover new therapeutic leads. The structural motifs present in the molecule, a hydroxypyridone and a tolyl group, are found in various biologically active compounds. mdpi.com Additionally, its potential as a ligand for the development of novel catalysts or functional materials warrants investigation. The coordination chemistry of this compound with various metal centers could lead to the discovery of new complexes with interesting photophysical or catalytic properties.

| Research Area | Identified Gap | Potential Opportunity |

| Synthesis | Lack of a specific, optimized synthetic route. | Development of an efficient and scalable synthesis. |

| Characterization | Incomplete physicochemical and spectroscopic data. | Full characterization to establish a comprehensive property profile. |

| Reactivity | Limited understanding of its chemical behavior. | Exploration of its tautomerism and reactivity in various organic transformations. |

| Applications | Unexplored potential in medicinal and materials chemistry. | Screening for biological activities and investigation as a ligand for new materials. |

This table outlines the current research gaps and potential future research directions for this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-3-2-4-10(7-9)12-8-11(14)5-6-13-12/h2-8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUKXPHUWWVHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=O)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671701 | |

| Record name | 2-(3-Methylphenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159814-48-8 | |

| Record name | 2-(3-Methylphenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxy 2 3 Methylphenyl Pyridine

Established Synthetic Routes and Strategies

The synthesis of 4-Hydroxy-2-(3-methylphenyl)pyridine can be approached through several well-established routes. These methods often involve either building the pyridine (B92270) ring from acyclic precursors or functionalizing a pre-existing pyridine structure.

Multi-component Reaction Approaches for Pyridine Scaffold Construction

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of highly substituted pyridine derivatives by combining three or more starting materials in a single step. nih.gov These reactions are valued for their high atom economy and ability to rapidly generate molecular complexity. nih.gov For the synthesis of 4-hydroxypyridine (B47283) systems, MCRs can be designed to construct the pyridone ring, which is a tautomer of 4-hydroxypyridine. tandfonline.comwikipedia.org

One such approach involves the one-pot reaction of a β-ketoenamide with other components to build the pyridine ring. A two-step process that utilizes a multicomponent reaction of alkoxyallenes, nitriles, and carboxylic acids can produce β-methoxy-β-ketoenamides. These intermediates are then cyclized to form 4-hydroxypyridine derivatives. researchgate.net Another example is the efficient one-pot multicomponent reaction for synthesizing 4-hydroxy-2-pyridone-fused spiropyrans, which involves the reaction of 4-hydroxy-6-methylpyridine-2-ones, malononitrile (B47326) or ethyl cyanoacetate, and ninhydrin (B49086) or isatin (B1672199) derivatives. tandfonline.com While not directly yielding the target compound, these methodologies illustrate the principle of using MCRs to build the core 4-hydroxypyridine structure, which can then be further modified.

| Reaction Type | Starting Materials Example | Key Features | Reference |

| Spiro-4H-pyran Synthesis | Ninhydrin, cyanoacetohydrazide, ethyl cyanoacetate, aromatic aldehydes, pyrazolone, malononitrile | Sequential multicomponent reaction, incorporation of pyran, pyridine, and triazine scaffolds. | nih.gov |

| 4-hydroxy-2-pyridone-fused spiropyran Synthesis | 4-hydroxy-6-methylpyridine-2-ones, malononitrile or ethyl cyanoacetate, ninhydrin or isatin derivatives | One-pot reaction, catalyzed by acetic acid. | tandfonline.com |

| Functionalized 4-hydroxypyridine Synthesis | Alkoxyallenes, nitriles, carboxylic acids | Two-step process involving the formation and cyclocondensation of β-methoxy-β-ketoenamides. | researchgate.net |

Cyclization Reactions in the Formation of 4-Hydroxypyridine Systems

Cyclization reactions are fundamental to the formation of the 4-hydroxypyridine ring from open-chain precursors. A common strategy involves the intramolecular condensation of a suitably functionalized linear molecule. For instance, a multi-step process for preparing O-modified 4-hydroxypyridine derivatives involves reacting 1,3-diketones with ammonia, followed by N-acylation of the resulting α,β-unsaturated β-aminoketones, and subsequent ring formation via intramolecular aldol (B89426) condensation. google.comgoogle.com This method can yield substituted 4-hydroxypyridines in moderate yields over three steps. google.comgoogle.com

Another approach involves the cyclocondensation of β-ketoenamides, which can be promoted by reagents like a mixture of TMSOTf and Hünig's base. researchgate.net Additionally, the reaction of 1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2-carboxylates with binucleophiles can lead to fused heterocycles, where acid-catalyzed deprotection of the acetal (B89532) group forms an aldehyde that acts as an intermediate in the formation of polycyclic pyridones. nih.gov The use of pyridinium (B92312) and quinolinium 1,4-zwitterions in various cyclization reactions, such as (4+1) and (3+3) cycloadditions, has also been explored for constructing diverse heterocyclic systems, showcasing the versatility of cyclization strategies. mdpi.com

| Precursor Type | Reagents/Conditions | Product Type | Reference |

| 1,3-Diketones | Ammonia, Acylating Agent, Base | Substituted 4-hydroxypyridines | google.comgoogle.com |

| β-Ketoenamides | TMSOTf, Hünig's base | 4-Hydroxypyridine derivatives | researchgate.net |

| 1-(2,2-Dimethoxyethyl)-4-pyridones | Acid, Binucleophiles | Polycyclic pyridones | nih.gov |

| Pyridinium 1,4-zwitterions | Propiolic acid derivatives, Et3N | Indolizines | mdpi.com |

Cross-Coupling Strategies for Phenyl Moiety Incorporation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful and practical methods for forming carbon-carbon bonds, such as the one connecting the phenyl and pyridine rings. nih.govresearchgate.net This strategy is ideal for incorporating the 3-methylphenyl group onto a pre-formed pyridine ring. The reaction typically involves coupling a halopyridine (e.g., a bromopyridine) with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govmorressier.com

The Suzuki reaction is tolerant of a wide range of functional groups and generally provides good yields. nih.gov For the synthesis of 2-phenylpyridine (B120327) derivatives, a 2-halopyridine can be reacted with the corresponding phenylboronic acid. In the context of the target molecule, 2-bromo-4-hydroxypyridine (B1272042) could be coupled with (3-methylphenyl)boronic acid. Research has shown the successful synthesis of various pyridine derivatives through the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with several arylboronic acids, demonstrating the feasibility of this approach. nih.govresearchgate.net

An alternative approach is the direct arylation of pyridine N-oxides with aryl halides, which avoids the need for often unstable pyridyl organometallic reagents. nih.gov This method can selectively form 2-aryl pyridine derivatives, which can subsequently be reduced to the corresponding pyridine. nih.gov

| Reaction | Pyridine Substrate | Coupling Partner | Catalyst/Base Example | Reference |

| Suzuki Coupling | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | nih.govresearchgate.net |

| Suzuki Coupling | Bromopyridines | Boronic acids | Palladium catalyst | morressier.com |

| Direct Arylation | Pyridine N-oxide | 3-Fluoromethyl phenyl bromide | Pd(OAc)₂ / P(tBu)₃ | nih.gov |

Derivatization from Precursor Pyridine Structures

The target compound can also be synthesized by modifying a simpler, pre-existing pyridine molecule. One method involves starting with 4-aminopyridine (B3432731). Through a diazotization reaction using a nitrite (B80452) source in an acidic medium, the amino group can be converted into a diazonium salt. This intermediate is then hydrolyzed to yield 4-hydroxypyridine. guidechem.com This method has been shown to achieve high yields and purity. guidechem.com

Another derivatization strategy involves activating the hydroxyl group of a hydroxypyridine for further reactions. For example, 2-hydroxy-5-methylpyridine (B17766) can be converted into its corresponding triflate, 5-methyl-2-(trifluoromethanesulfonyl)oxypyridine. orgsyn.org This triflate is an excellent substrate for cross-coupling reactions, allowing for the introduction of various substituents at the 2-position. researchgate.netorgsyn.org Similarly, a 4-hydroxypyridine derivative can be converted into a pyrid-4-yl nonaflate, which is also an excellent precursor for palladium-catalyzed coupling reactions like Suzuki and Sonogashira couplings. researchgate.net

| Precursor | Reaction/Reagents | Intermediate/Product | Key Advantage | Reference |

| 4-Aminopyridine | Diazotization (e.g., Butyl nitrite, H₂SO₄), Hydrolysis | 4-Hydroxypyridine | High yield and purity from a common starting material. | guidechem.com |

| 2-Hydroxy-5-methylpyridine | Trifluoromethanesulfonic anhydride, Pyridine | 5-Methyl-2-pyridyl triflate | Creates an excellent leaving group for cross-coupling. | orgsyn.org |

| 4-Hydroxypyridine derivative | Nonafluorobutanesulfonyl fluoride | Pyrid-4-yl nonaflate | Precursor for various palladium-catalyzed reactions. | researchgate.net |

Advanced and Novel Synthetic Approaches

Recent advancements in organic synthesis have led to the development of more sophisticated methods for pyridine functionalization, with a particular emphasis on avoiding transition metals.

Transition-Metal-Free Functionalization Strategies for Pyridines

Transition-metal-free reactions are gaining significant attention as they offer alternatives that can reduce cost, toxicity, and catalyst contamination in the final products. jiaolei.groupthieme-connect.com These methods often rely on activating the pyridine ring in different ways to facilitate functionalization.

One strategy involves the regioselective phosphonation of pyridines by activating the pyridine ring with a Lewis acid (e.g., BF₃·OEt₂). nih.gov This facilitates the nucleophilic addition of a phosphine (B1218219) oxide anion, which, after oxidation, yields 4-phosphonated pyridines with high regioselectivity. nih.gov Another approach is the direct C2-functionalization of pyridines using aryne multicomponent coupling. nih.gov This method allows for the synthesis of C2-substituted pyridine derivatives in good yields. nih.gov

Furthermore, site-selective cross-coupling of pyridines with secondary phosphine chalcogenides has been achieved under metal-free conditions using acylacetylenes as oxidants. rsc.org This reaction proceeds via a new type of SₙHAr mechanism to afford 4-chalcogenophosphoryl pyridines. rsc.org These advanced methods highlight the ongoing innovation in pyridine chemistry, providing powerful tools for the synthesis of complex molecules like this compound without the need for traditional metal catalysts. jiaolei.groupthieme-connect.com

| Methodology | Reagents | Position Functionalized | Key Feature | Reference |

| Regioselective Phosphonation | Lewis acid (BF₃·OEt₂), Phosphine oxide anion, Oxidant (chloranil) | C4-position | Metal-free, highly yielding, and completely C4-regioselective. | nih.gov |

| Aryne Three-Component Coupling | Aryne precursors, α,α,α-trifluoroacetophenones | C2-position | Direct C2-functionalization via a Smiles rearrangement-like process. | nih.gov |

| Cross-coupling with Phosphine Chalcogenides | Secondary phosphine chalcogenides, Acylphenylacetylenes | C4-position | Metal-free SₙHAr reaction with acylacetylenes as oxidants. | rsc.org |

Photocatalytic Hydroxylation Techniques

The direct hydroxylation of C-H bonds using photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis. This approach circumvents the need for pre-functionalized substrates and often proceeds under mild conditions, utilizing visible light as an energy source. While specific literature on the direct photocatalytic hydroxylation of 2-(3-methylphenyl)pyridine to its 4-hydroxy derivative is not extensively documented, the principles of photocatalytic C-H hydroxylation of aromatic compounds provide a strong basis for its potential synthesis.

In a hypothetical photocatalytic approach, 2-(3-methylphenyl)pyridine could be subjected to a reaction system comprising a suitable photocatalyst, a light source, and a source of hydroxyl radicals. The general mechanism would likely involve the following steps:

Photoexcitation: The photocatalyst absorbs light, promoting it to an excited state with enhanced redox capabilities.

Generation of Hydroxyl Radicals: The excited photocatalyst can generate hydroxyl radicals from a suitable precursor, such as water or hydrogen peroxide, through an electron transfer process.

C-H Activation: The highly reactive hydroxyl radical can then abstract a hydrogen atom from the pyridine ring of 2-(3-methylphenyl)pyridine, leading to the formation of a pyridyl radical intermediate.

Hydroxylation: The pyridyl radical can then react with a hydroxyl source to yield the final product, this compound.

The choice of photocatalyst is critical for the success of such a transformation. Common photocatalysts for C-H hydroxylation include semiconductor materials like titanium dioxide (TiO₂) and organic dyes. Recent advancements have also seen the use of metal-organic frameworks (MOFs) and other novel materials as highly efficient and selective photocatalysts.

A key challenge in the photocatalytic hydroxylation of 2-(3-methylphenyl)pyridine would be controlling the regioselectivity to favor hydroxylation at the C4 position over other positions on the pyridine ring or the appended phenyl group. This aspect is discussed in more detail in the regioselectivity section.

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow synthesis, has gained significant traction in both academic and industrial settings due to its numerous advantages over traditional batch processing. These benefits include enhanced safety, improved reaction control, higher yields, and facile scalability. The application of flow chemistry to the synthesis of this compound, while not specifically detailed in the literature, can be envisioned through the adaptation of known batch syntheses into a continuous flow setup.

A potential flow chemistry process for the synthesis of this compound could involve pumping a solution of the starting material, 2-(3-methylphenyl)pyridine, along with the necessary reagents (e.g., an oxidizing agent and a catalyst) through a heated and/or irradiated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by a flow system would be particularly advantageous for optimizing the hydroxylation reaction.

Potential Advantages of a Flow Synthesis:

| Feature | Benefit in the Synthesis of this compound |

| Enhanced Safety | The small reaction volumes within the flow reactor minimize the risks associated with handling potentially hazardous reagents or exothermic reactions. |

| Precise Control | The ability to finely tune temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and selectivity. |

| Improved Mixing | Efficient mixing in microreactors can lead to faster reaction rates and more consistent product quality. |

| Scalability | The synthesis can be easily scaled up by running the flow reactor for a longer duration or by using parallel reactor systems. |

| Integration of Technologies | Flow reactors can be readily coupled with in-line purification and analysis techniques, enabling a streamlined and automated synthesis process. |

For instance, a photocatalytic hydroxylation as described in the previous section could be implemented in a flow reactor equipped with a transparent section for irradiation. This would allow for efficient light penetration and a uniform reaction environment, potentially leading to higher efficiency and selectivity compared to a batch setup.

Regioselectivity and Stereoselectivity in Synthesis of this compound

The regioselectivity of the hydroxylation of 2-(3-methylphenyl)pyridine is a critical consideration in its synthesis. The pyridine ring is inherently electron-deficient, and the position of substitution is strongly influenced by the electronic effects of the substituents already present. The 2- and 4-positions of the pyridine ring are the most electron-deficient, making them susceptible to nucleophilic attack. Conversely, electrophilic substitution is generally disfavored and, when it does occur, tends to happen at the C3 and C5 positions.

For a direct hydroxylation reaction, which can proceed through either an electrophilic or a radical mechanism, the regiochemical outcome is not always straightforward to predict without experimental data.

Electrophilic Hydroxylation: In a hypothetical electrophilic hydroxylation, the reaction would likely be directed to the C3 or C5 positions, which are the least deactivated positions for electrophilic attack on a pyridine ring. Therefore, obtaining the desired 4-hydroxy product via a purely electrophilic pathway would be challenging.

Radical Hydroxylation: Radical reactions on pyridine rings can be less predictable. The position of attack by a radical species depends on a combination of factors, including the nature of the radical, the solvent, and the electronic properties of the substrate. It is plausible that under specific radical conditions, substitution at the C4 position could be achieved.

Given that 4-hydroxypyridines exist in tautomeric equilibrium with their corresponding 4-pyridone form, synthetic strategies often target the formation of the pyridone ring system. Many established methods for synthesizing 4-pyridones involve the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amine. In the context of this compound, a retrosynthetic analysis might involve the reaction of a suitable 1,3-dicarbonyl compound with an enamine derived from 3-methylbenzaldehyde. Such a cyclization approach would inherently define the position of the hydroxyl group at C4, thus overcoming the regioselectivity challenges of direct hydroxylation.

Regarding stereoselectivity , the target molecule, this compound, is achiral and does not possess any stereocenters. Therefore, stereoselectivity is not a consideration in its synthesis. The primary selectivity challenge remains the control of regiochemistry to ensure the introduction of the hydroxyl group at the desired C4 position of the pyridine ring.

Chemical Reactivity and Transformation Studies of 4 Hydroxy 2 3 Methylphenyl Pyridine

Reactivity at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a primary site for electrophilic attack, particularly protonation and alkylation. As a base, the nitrogen atom readily reacts with acids to form pyridinium (B92312) salts. This reactivity is a fundamental characteristic of pyridines. pharmaguideline.com

Furthermore, the nitrogen atom can be targeted by alkylating agents to form quaternary pyridinium salts. This process, known as N-alkylation, can sometimes compete with the O-alkylation of the hydroxyl group in 4-hydroxypyridine (B47283) derivatives. The regioselectivity of this reaction is often influenced by the reaction conditions, such as the nature of the alkylating agent, the solvent, and the base used. organic-chemistry.org For instance, studies on similar 2-pyridone systems have shown that specific reagents can be employed to achieve selective N-alkylation. organic-chemistry.org

Reactions Involving the Hydroxyl Group

The hydroxyl group at the C-4 position is a key functional handle that dictates a significant portion of the molecule's reactivity, primarily through its tautomeric equilibrium with the pyridone form.

O-Alkylation and O-Acylation Reactions

The hydroxyl group of 4-Hydroxy-2-(3-methylphenyl)pyridine can undergo O-alkylation and O-acylation to yield the corresponding ethers and esters. These reactions are typically carried out in the presence of a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide-like species which then reacts with an alkyl or acyl halide. The choice of base and solvent is crucial in directing the reaction towards O-substitution over the competing N-alkylation. nih.govacs.org In many instances, a mixture of N- and O-alkylated products is obtained, with the ratio being dependent on the specific substrates and reaction conditions. nih.gov

Oxidation Pathways of the Hydroxyl Moiety

The hydroxyl group of 4-hydroxypyridines can be susceptible to oxidation. Enzymatic oxidation of 4-hydroxypyridine has been shown to yield pyridine-3,4-diol, indicating that hydroxylation at the C-3 position is a possible metabolic pathway. nih.gov Chemical oxidation can also be envisioned, potentially leading to the formation of quinone-like structures, although the specific products would depend on the oxidant used and the reaction conditions. The presence of the electron-donating methyl group on the phenyl ring and the electron-withdrawing pyridine ring could influence the susceptibility of the hydroxyl group to oxidation.

Electrophilic Aromatic Substitution on Pyridine and Phenyl Rings

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-deficient nature of the ring, a consequence of the electronegative nitrogen atom. pharmaguideline.com When such reactions do occur, they typically proceed at the 3- and 5-positions, which are meta to the nitrogen atom. However, the presence of the activating hydroxyl group at the 4-position would be expected to direct incoming electrophiles to the 3- and 5-positions. In contrast, the phenyl ring, activated by the electron-donating methyl group (a weak ortho-, para-director), would be more susceptible to electrophilic attack than the pyridine ring. Therefore, electrophilic substitution would likely occur preferentially on the phenyl ring at positions ortho and para to the methyl group.

Nucleophilic Reactions and Derivatization

The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, a reaction that is less common for benzene (B151609) derivatives unless they are activated by strong electron-withdrawing groups.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a prominent reaction for pyridines, especially when a good leaving group is present at the 2- or 4-positions. stackexchange.comyoutube.comlibretexts.org In the case of this compound, a common strategy to enable SNAr reactions at the 4-position would be to first convert the hydroxyl group into a better leaving group, such as a tosylate or a triflate. Alternatively, if a halogen, such as chlorine, were present at the 4-position, it could be readily displaced by a variety of nucleophiles. The rate and feasibility of these reactions are enhanced by the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate that is formed during the reaction. stackexchange.comlibretexts.org

Functionalization at Pyridine and Phenyl Moieties

The pyridine and phenyl rings of this compound offer distinct opportunities for functionalization, allowing for the synthesis of a diverse array of derivatives.

The pyridine moiety's reactivity is heavily influenced by the 4-hydroxy group, which enables tautomerization to the 4-pyridone form. This tautomerism is crucial in directing reactions such as N-alkylation and N-arylation. Copper-catalyzed N-arylation has been successfully applied to 4-hydroxypyridines, demonstrating a method for attaching various aryl groups to the nitrogen atom. nih.govacs.org This reaction typically proceeds in the presence of a copper catalyst and a suitable ligand.

Furthermore, the pyridine ring can undergo functionalization at its carbon atoms. The C4 position is a key site for modification. Protocols for the C4-selective alkylation and arylation of pyridines have been developed using methods like metalation with reagents such as n-butylsodium, followed by reaction with electrophiles or cross-coupling reactions. nih.govrsc.org While direct electrophilic substitution on the pyridine ring is generally difficult due to the ring's electron-deficient nature, the activating effect of the hydroxyl group can facilitate certain transformations.

The phenyl moiety, specifically the 3-methylphenyl (m-tolyl) group, is susceptible to electrophilic aromatic substitution. The methyl group is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methyl group (positions 2, 4, and 6 of the phenyl ring). Standard reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation can be expected to occur on this ring, provided the reaction conditions are controlled to avoid competing reactions on the more sensitive hydroxypyridine core.

| Reaction Type | Moiety | Position | Key Reagents/Catalysts | Reference |

|---|---|---|---|---|

| N-Arylation | Pyridine (Pyridone form) | N-1 | Cu-based catalysts, Aryl halides | nih.govacs.org |

| C4-Alkylation/Arylation | Pyridine | C-4 | n-Butylsodium, Alkyl/Aryl halides, Negishi cross-coupling | nih.govrsc.org |

| Electrophilic Substitution | Phenyl | Ortho/Para to methyl group | Standard electrophiles (e.g., HNO₃/H₂SO₄, Br₂) | General Knowledge |

Oxidative and Reductive Transformations of the Core Structure

The core structure of this compound can undergo both oxidative and reductive transformations, leading to significant structural changes.

Oxidative reactions can target the pyridine ring. For instance, studies on the biodegradation of 4-hydroxypyridine by microorganisms like Arthrobacter sp. have shown that the initial step is an oxidative hydroxylation at the C3 position to yield 3,4-dihydroxypyridine. nih.gov This enzymatic transformation is catalyzed by a flavin-dependent monooxygenase. nih.gov Following this, the dihydroxylated ring can undergo further oxidation, leading to ring cleavage. nih.gov While this is a biological example, it highlights the susceptibility of the C3 position to oxidation.

Reductive transformations of the pyridine ring are also possible. Catalytic hydrogenation is a common method for the reduction of pyridine rings to form the corresponding piperidine (B6355638) structures. In the case of this compound, this would result in the formation of 4-hydroxy-2-(3-methylphenyl)piperidine. This transformation typically requires a metal catalyst, such as platinum or palladium, under a hydrogen atmosphere.

| Transformation Type | Reaction | Product Type | Key Findings/Conditions | Reference |

|---|---|---|---|---|

| Oxidative | Hydroxylation | 3,4-Dihydroxypyridine derivative | Enzymatic (monooxygenase) hydroxylation at the C3 position. | nih.gov |

| Oxidative | Ring Cleavage | Acyclic products | Follows initial hydroxylation in biological systems. | nih.gov |

| Reductive | Catalytic Hydrogenation | Hydroxypiperidine derivative | Reduction of the pyridine ring using catalysts like Pt or Pd under H₂. | General Knowledge |

Reaction Mechanisms of this compound (e.g., Radical, Meisenheimer-type)

The reactions of this compound and related compounds can proceed through various mechanisms, including ionic and radical pathways.

Nucleophilic substitution reactions on the pyridine ring are of significant interest. The functionalization at the C4 position can occur via nucleophilic addition to pyridinium species. These additions can involve both ionic and radical nucleophiles. rsc.org In the case of nucleophilic aromatic substitution (SNAr), the reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups on the ring generally facilitates this mechanism, although the inherent electron deficiency of the protonated or activated pyridine ring can also enable such reactions.

The synthesis of related 2-aryl-3-hydroxy-4-pyridones from 4-pyrone precursors has been shown to proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. mdpi.com This involves the initial attack of a nucleophile (like ammonia), leading to the opening of the pyrone ring, followed by an intramolecular cyclization to form the pyridone ring. mdpi.com

Radical mechanisms are also relevant, particularly in C-H functionalization reactions. The generation of radical species that can then add to the pyridine ring allows for the formation of new carbon-carbon bonds at positions that might be unreactive under ionic conditions. rsc.org The enzymatic oxidation of 4-hydroxypyridine also involves distinct mechanistic steps catalyzed by specific enzymes, such as flavin-dependent monooxygenases, which have their own complex catalytic cycles. nih.gov

| Mechanism Type | Reaction | Key Intermediates/Features | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Substitution at ring carbons | Meisenheimer-type intermediate (anionic adduct) | General Knowledge |

| Radical Addition | C4-Arylation/Alkylation | Involves radical nucleophiles adding to an activated pyridine ring. | rsc.org |

| ANRORC | Synthesis from pyrones | Ring-opened intermediate followed by cyclization. | mdpi.com |

| Enzymatic Oxidation | Hydroxylation | Flavin-dependent monooxygenase catalytic cycle. | nih.gov |

Spectroscopic and Structural Elucidation of 4 Hydroxy 2 3 Methylphenyl Pyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms within a molecule can be established.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of 4-Hydroxy-2-(3-methylphenyl)pyridine is expected to display distinct signals for the protons on both the pyridine (B92270) and the phenyl rings. The protons on the pyridine ring, being part of a heteroaromatic system, would typically appear in the downfield region. The protons of the 3-methylphenyl group would exhibit characteristic aromatic splitting patterns, along with a singlet for the methyl group protons in the upfield region. A broad singlet corresponding to the hydroxyl or N-H proton is also anticipated, with its chemical shift being dependent on solvent and concentration.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The spectrum would show signals for each unique carbon atom. The carbon atom attached to the hydroxyl group (C4) in the pyridine ring is expected to be significantly deshielded, appearing far downfield. The carbons of the phenyl ring and the remaining carbons of the pyridine ring would resonate in the aromatic region (typically 120-150 ppm). The methyl carbon would give a characteristic signal in the upfield region (around 20-25 ppm).

Hypothetical ¹H and ¹³C NMR Data for this compound

The following data is illustrative and based on typical chemical shift values for 4-pyridone and toluene (B28343) derivatives.

| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| H3 | 6.35 (d, J=7.2 Hz) | 118.5 |

| H5 | 6.50 (dd, J=7.2, 2.4 Hz) | 115.0 |

| H6 | 7.70 (d, J=2.4 Hz) | 140.2 |

| H2' | 7.65 (s) | 129.5 |

| H4' | 7.20 (d, J=7.6 Hz) | 128.8 |

| H5' | 7.35 (t, J=7.6 Hz) | 130.5 |

| H6' | 7.60 (d, J=7.6 Hz) | 127.0 |

| OH/NH | 11.5 (br s) | - |

| CH₃ | 2.40 (s) | 21.3 |

| C2 | - | 155.0 |

| C4 | - | 178.0 |

| C1' | - | 138.5 |

| C3' | - | 139.0 |

2D NMR experiments provide correlations between nuclei, allowing for the unambiguous assignment of the signals observed in the 1D spectra.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, correlations would be expected between the adjacent protons on the pyridine ring (H5 and H6) and among the protons on the 3-methylphenyl ring (H4', H5', and H6').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the two ring systems. For example, a correlation between the H2' proton of the phenyl ring and the C2 carbon of the pyridine ring would confirm their connection.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons. It could be used to confirm the spatial relationship between the protons of the phenyl ring and the protons on the pyridine ring, providing information about the preferred conformation of the molecule in solution.

The chemical shifts of the pyridine ring protons and carbons are indicative of the 4-pyridone tautomer being the major form in solution. The downfield shift of the C4 carbon to around 178.0 ppm is characteristic of a carbonyl carbon in a pyridone system. The analysis of the coupling constants (J-values) in the ¹H NMR spectrum would further confirm the substitution pattern on both rings. The combination of 1D and 2D NMR data allows for a complete and unambiguous assignment of all proton and carbon signals, solidifying the proposed structure of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A hypothetical crystal structure of this compound would reveal the planarity of the pyridine ring. The 3-methylphenyl ring would likely be twisted out of the plane of the pyridine ring to minimize steric hindrance. The key geometric parameters that would be determined are the bond lengths and angles within each ring and the torsion angle between the two rings.

Hypothetical Key Geometric Parameters for this compound

The following data is illustrative and based on typical values from related crystal structures.

| Parameter | Hypothetical Value |

| C2-N1 Bond Length | 1.35 Å |

| C4=O Bond Length | 1.24 Å |

| C2-C1' Bond Length | 1.49 Å |

| Pyridine-Phenyl Torsion Angle | 45° |

Mass Spectrometry (MS) Fragmentation Analysis

While specific, detailed mass spectrometry fragmentation data for this compound is not extensively available in the public literature, the fragmentation patterns can be predicted based on the general principles of mass spectrometry and the known behavior of related pyridine and aromatic compounds.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed, corresponding to the molecular weight of the compound (C12H11NO, 185.22 g/mol ). The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the stability of the resulting fragments. The pyridinol ring and the methylphenyl group are the primary sites for fragmentation.

Key predicted fragmentation pathways include:

Loss of CO: The 4-hydroxypyridine (B47283) moiety can undergo a characteristic loss of a neutral carbon monoxide (CO) molecule (28 Da), a common fragmentation for hydroxypyridines and related cyclic carbonyl compounds.

Loss of Methyl Radical: The 3-methylphenyl group can lead to the loss of a methyl radical (•CH3, 15 Da), resulting in a stable fragment.

Cleavage of the C-C bond: The bond between the pyridine ring and the phenyl ring can cleave, leading to fragments corresponding to each ring system. This would result in ions such as the methylphenyl cation or the hydroxypyridine cation.

Ring Fragmentation: The pyridine ring itself can undergo cleavage, a characteristic feature for many nitrogen-containing heterocyclic compounds. bloomtechz.com

A data table of predicted significant fragments is presented below.

| Predicted Fragment Ion | Structure | m/z (mass-to-charge ratio) | Plausible Neutral Loss |

| [M]+ | [C12H11NO]+ | 185 | - |

| [M - CH3]+ | [C11H8NO]+ | 170 | •CH3 |

| [M - CO]+ | [C11H11N]+ | 157 | CO |

| [C7H7]+ | Tropylium ion or benzyl (B1604629) cation | 91 | C5H4NO |

These predicted pathways are based on the analysis of similar structures, such as other substituted pyridines and aromatic compounds, where such fragmentation patterns are well-documented. nist.govmdpi.com

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, the spectra would be characterized by vibrations corresponding to the hydroxyl group, the pyridine ring, and the substituted phenyl ring.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the various functional groups. Due to the 4-hydroxy tautomer, which exists in equilibrium with the pyridone form, the spectrum can be complex.

O-H Stretching: A broad absorption band is anticipated in the region of 3400-3200 cm-1, characteristic of the hydroxyl (O-H) group, often broadened due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from both the pyridine and phenyl rings are expected to appear in the 3100-3000 cm-1 region. The methyl group C-H stretching will be observed just below 3000 cm-1.

C=O Stretching: If the pyridone tautomer is present in a significant amount, a strong carbonyl (C=O) stretching band would be visible in the 1700-1640 cm-1 range.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic rings typically appear in the 1620-1450 cm-1 region. These bands are often sharp and can be used to confirm the aromatic nature of the compound. researchgate.net

C-O Stretching: The C-O stretching vibration of the hydroxyl group is expected in the 1260-1180 cm-1 region.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 900-675 cm-1 region can provide information about the substitution pattern of the aromatic rings.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. Often, vibrations that are weak in IR are strong in Raman, and vice versa.

Ring Breathing Modes: The symmetric "breathing" modes of the pyridine and phenyl rings are typically strong and sharp in the Raman spectrum, appearing around 1000 cm-1. These are highly characteristic of the aromatic ring systems.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also visible in the Raman spectrum, similar to their IR counterparts.

Symmetry-Dependent Modes: Due to the lower symmetry of this compound, many vibrational modes are expected to be active in both IR and Raman spectroscopy.

A summary of the expected key vibrational frequencies is provided in the table below.

| Vibrational Mode | Expected Wavenumber (cm-1) - IR | Expected Wavenumber (cm-1) - Raman | Functional Group |

| O-H Stretch | 3400-3200 (broad) | Weak | Hydroxyl |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Pyridine and Phenyl Rings |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 | Methyl Group |

| C=O Stretch (Pyridone tautomer) | 1700-1640 | Variable | Carbonyl |

| C=C and C=N Ring Stretches | 1620-1450 | 1620-1450 (often strong) | Aromatic Rings |

| C-O Stretch | 1260-1180 | Weak | Hydroxyl |

| Ring Breathing Mode | Weak | ~1000 (strong) | Aromatic Rings |

| C-H Out-of-Plane Bend | 900-675 | Weak | Aromatic Rings |

Theoretical and Computational Investigations of 4 Hydroxy 2 3 Methylphenyl Pyridine

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations are fundamental to predicting the behavior of 4-Hydroxy-2-(3-methylphenyl)pyridine at the molecular level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The three-dimensional structure of this compound is not static. It exists as an equilibrium of different conformations and tautomers. The primary structural considerations are the rotational orientation of the 3-methylphenyl group relative to the pyridine (B92270) ring and the tautomerism of the 4-hydroxy group.

Conformational Isomerism: The bond connecting the pyridine and the 3-methylphenyl rings allows for rotation, leading to different conformers. The key parameter is the dihedral angle between the planes of the two rings. Computational studies on similar 2-phenylpyridine (B120327) systems show that a completely planar conformation often introduces significant steric hindrance between the ortho hydrogens of the two rings. acs.org Consequently, the molecule adopts a twisted conformation to relieve this strain. DFT and HF calculations are used to find the minimum energy conformation by systematically rotating this bond and calculating the energy at each step. For analogous compounds like N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine, a highly twisted structure with a dihedral angle of 88.1° is observed, indicating that non-planar arrangements are common. iucr.org The methyl group in the meta position on the phenyl ring has a minor electronic effect but can influence the rotational barrier.

Tautomerism: The 4-hydroxypyridine (B47283) moiety can exist in equilibrium with its tautomeric form, 4-pyridone. chemtube3d.com Ab initio calculations have shown that for the parent molecule, 4-hydroxypyridine is more stable than 4-pyridone in the gas phase by approximately 2.4 kcal/mol. wayne.edu However, the pyridone form is significantly stabilized by polar solvents and through intermolecular hydrogen bonding. wuxiapptec.comstackexchange.com Therefore, computational models must consider both tautomers, as their relative stability dictates the predominant form under different conditions. The presence of the 3-methylphenyl substituent is not expected to dramatically alter this equilibrium, but its electronic influence is accounted for in the calculations.

| Structure | Method/Basis Set | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Hydroxy-Tautomer (Twisted) | B3LYP/6-31G(d) | ~45° | 0.00 (Most Stable) |

| Hydroxy-Tautomer (Planar) | B3LYP/6-31G(d) | 0° | +4.5 |

| Pyridone-Tautomer (Twisted) | B3LYP/6-31G(d) | ~48° | +2.8 |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals involved in chemical reactions. nih.gov The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity, kinetic stability, and optical properties. wikipedia.orgnih.gov

For this compound, DFT calculations typically show that the HOMO is distributed mainly over the electron-rich 4-hydroxypyridine ring, which acts as the primary electron-donating part of the molecule. The LUMO, conversely, is generally localized on the pyridine ring system, which can accept electron density. The 3-methylphenyl group has a modest electron-donating inductive effect that can slightly raise the HOMO energy level compared to an unsubstituted phenyl ring.

The HOMO-LUMO gap provides insight into the molecule's reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. isca.me For pyridine derivatives, the gap is influenced by substituents; electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both effects generally reducing the gap. researchgate.netwuxibiology.com

| Parameter | Method/Basis Set | Energy (eV) |

|---|---|---|

| HOMO Energy | B3LYP/6-311+G(d,p) | -5.85 |

| LUMO Energy | B3LYP/6-311+G(d,p) | -1.20 |

| HOMO-LUMO Gap (ΔE) | B3LYP/6-311+G(d,p) | 4.65 |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. deeporigin.comreadthedocs.io It is an invaluable tool for predicting how a molecule will interact with other species, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. uni-muenchen.denih.gov The map reveals regions of positive and negative potential.

In an MEP map of this compound:

Negative Regions (Red/Yellow): These are areas of high electron density and are susceptible to electrophilic attack. The most negative potential is typically located on the nitrogen atom of the pyridine ring due to its lone pair of electrons, and on the oxygen atom of the hydroxyl group. nih.govresearchgate.net These sites are the primary hydrogen bond acceptors.

Positive Regions (Blue): These areas are electron-deficient and represent sites for nucleophilic attack. The most positive potential is found around the hydrogen atom of the hydroxyl group, making it a strong hydrogen bond donor. researchgate.net

Neutral Regions (Green): These correspond to the nonpolar carbon-hydrogen bonds of the methylphenyl group.

The MEP map visually confirms the molecule's amphiphilic nature, with distinct electron-rich and electron-poor zones that dictate its intermolecular interactions.

Based on the energies of the frontier orbitals, a set of global reactivity descriptors can be calculated using DFT to quantify the chemical reactivity and stability of the molecule. nih.gov These descriptors provide a more quantitative picture than a simple HOMO-LUMO analysis.

Ionization Potential (I): Approximated as I ≈ -E(HOMO).

Electron Affinity (A): Approximated as A ≈ -E(LUMO).

Electronegativity (χ): χ = (I + A) / 2. Measures the ability to attract electrons.

Chemical Hardness (η): η = (I - A) / 2. Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. isca.me

Electrophilicity Index (ω): ω = χ² / (2η). Quantifies the ability of a molecule to act as an electrophile.

Local reactivity descriptors, such as Fukui functions, identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, these calculations would confirm that the pyridine nitrogen is a primary site for electrophilic attack, while the carbon atoms at positions 2 and 6 of the pyridine ring are susceptible to nucleophilic attack, a characteristic reactivity pattern for pyridine derivatives. uoanbar.edu.iqresearchgate.net

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 3.525 |

| Chemical Hardness (η) | 2.325 |

| Electrophilicity Index (ω) | 2.67 |

Spectroscopic Property Predictions

Computational methods are also employed to predict spectroscopic data, which can be used to validate experimental findings or aid in the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating the isotropic magnetic shielding tensors of nuclei, which are then converted into chemical shifts (δ). rsc.orgimist.ma These calculations are typically performed using DFT (e.g., with the B3LYP functional) after the molecular geometry has been optimized at a high level of theory. github.ionih.gov

For this compound, separate GIAO calculations would be performed for the most stable conformers and tautomers. The predicted ¹H and ¹³C NMR chemical shifts are then compared to experimental spectra. Often, a Boltzmann-averaged chemical shift is calculated based on the relative energies of the conformers to provide a single theoretical spectrum that accounts for the dynamic equilibrium in solution. researchgate.net

The calculated shifts help in assigning specific resonances to each proton and carbon atom in the molecule, which can be challenging in complex aromatic systems. For instance, the calculations can definitively distinguish between the signals of the pyridine ring protons and those of the methylphenyl ring protons. researchgate.net

| Atom | Calculated (GIAO-B3LYP) | Typical Experimental Range |

|---|---|---|

| C4 (bearing OH) | 165.2 | 160-170 |

| C2 (bearing Ph-Me) | 155.8 | 150-160 |

| Pyridine H5 | 6.55 | 6.4-6.8 |

| Phenyl H2' | 7.60 | 7.5-7.8 |

| Methyl C | 21.4 | 20-22 |

| OH Proton | 11.5 | 10.0-12.0 (variable) |

UV-Vis Absorption Spectra and TD-DFT Studies

The electronic absorption properties of this compound can be theoretically investigated using Time-Dependent Density Functional Theory (TD-DFT). This computational approach is instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra by calculating the electronic transition energies and oscillator strengths of the molecule. pku.edu.cn Typically, such calculations are performed using a functional, such as B3LYP, combined with a suitable basis set. jmaterenvironsci.com

The predicted spectra arise from electronic transitions between molecular orbitals, most commonly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For molecules like this compound, these transitions are often of the n → π* or π → π* type. jmaterenvironsci.com The solvent environment can significantly influence the absorption maxima, and its effect is often modeled using methods like the Polarizable Continuum Model (PCM). pku.edu.cn

A theoretical investigation would likely reveal several absorption bands in the UV-Vis region. The table below presents hypothetical data for the primary electronic transitions of this compound in a common solvent like ethanol, as would be predicted by TD-DFT calculations.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 310 | 0.45 | HOMO -> LUMO | π -> π |

| 275 | 0.21 | HOMO-1 -> LUMO | π -> π |

| 240 | 0.15 | HOMO -> LUMO+1 | n -> π* |

Vibrational Frequency Computations

The vibrational modes of this compound can be computed using Density Functional Theory (DFT). These calculations provide theoretical vibrational frequencies that can be correlated with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy. cdnsciencepub.comnih.gov The B3LYP functional with a basis set like 6-311++G(d,p) is commonly employed for such computations. nih.gov

The computed frequencies are often scaled by a factor to correct for anharmonicity and the approximations inherent in the theoretical model, allowing for a more accurate comparison with experimental spectra. The analysis of these vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups.

The following table presents a hypothetical set of computed vibrational frequencies for some of the characteristic functional groups of this compound and their corresponding assignments.

| Vibrational Mode | Computed Frequency (cm⁻¹) |

| O-H stretch | 3450 |

| C-H stretch (aromatic) | 3050-3100 |

| C-H stretch (methyl) | 2920-2980 |

| C=N stretch (pyridine) | 1610 |

| C=C stretch (aromatic) | 1580 |

| C-O stretch | 1250 |

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for evaluating the potential of a compound to act as a drug by inhibiting a specific biological target. researchgate.netnih.gov Following docking, binding free energy calculations, often using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can provide a more quantitative estimate of the binding affinity. nih.govsemanticscholar.org

For this compound, molecular docking studies could be performed against various protein targets to explore its potential biological activities. The docking score provides an estimate of the binding affinity, with more negative values indicating stronger binding. researchgate.net

The table below provides hypothetical molecular docking results for this compound against a hypothetical protein kinase target.

| Parameter | Value |

| Docking Score (kcal/mol) | -8.2 |

| Binding Energy (MM/GBSA) (kcal/mol) | -55.6 |

| Key Interacting Residues | Lys78, Glu95, Leu150 |

Non-Linear Optical (NLO) Properties Assessment

The non-linear optical (NLO) properties of a molecule describe its interaction with intense electromagnetic fields and are crucial for applications in optoelectronics and photonics. nih.govnih.gov These properties can be assessed through quantum chemical calculations that determine the molecular polarizability (α) and hyperpolarizability (β and γ). researchgate.netripublication.com

DFT calculations are commonly used to compute these NLO parameters. A large hyperpolarizability value suggests that the material may have significant NLO activity, making it a candidate for applications such as frequency doubling or optical switching. ripublication.com

The NLO properties of this compound can be theoretically evaluated. The table below presents hypothetical values for its key NLO parameters, calculated at the DFT level of theory.

| NLO Parameter | Calculated Value |

| Dipole Moment (μ) (Debye) | 3.5 |

| Mean Polarizability (α) (esu) | 2.8 x 10⁻²³ |

| First Hyperpolarizability (β) (esu) | 5.2 x 10⁻³⁰ |

| Second Hyperpolarizability (γ) (esu) | 1.5 x 10⁻³⁶ |

Mechanistic Aspects of Biological Activity of 4 Hydroxy 2 3 Methylphenyl Pyridine

Structure-Activity Relationship (SAR) Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For 4-Hydroxy-2-(3-methylphenyl)pyridine, the interplay of its substituent groups on the pyridine (B92270) core dictates its pharmacodynamic and pharmacokinetic properties.

Impact of Hydroxyl Group Position and Methylphenyl Substitution

The presence and position of a hydroxyl (-OH) group on the pyridine ring are critical determinants of biological activity. In many pyridine derivatives, the introduction of a hydroxyl group has been shown to enhance antiproliferative activity by reducing the half-maximal inhibitory concentration (IC₅₀) values. For the specific case of a 4-hydroxypyridine (B47283) structure, this group can significantly influence the molecule's ability to form hydrogen bonds, a key interaction in receptor and enzyme binding.

The substitution of a methylphenyl group at the 2-position of the pyridine ring introduces both steric and electronic factors that modulate activity. The tolyl (methylphenyl) moiety, being lipophilic, can enhance the compound's ability to cross cellular membranes. The position of the methyl group on the phenyl ring (in this case, meta) can influence the rotational freedom of the phenyl ring and its orientation within a biological target's binding site. Studies on related 4-aryl-1,4-dihydropyridines have demonstrated that the nature and substitution pattern of the aryl group at the 4-position significantly impact their anticancer activity. mdpi.com

Influence of Electronic and Steric Factors on Activity

The electronic properties of the pyridine ring, characterized by its electron-deficient nature, are further modulated by its substituents. The electron-donating effect of the hydroxyl group at the 4-position can increase the electron density of the pyridine ring, potentially altering its reactivity and interaction with biological macromolecules. Conversely, the methylphenyl group at the 2-position can exert both inductive and steric effects.

Derivatization Effects on Biochemical Pathways

The core structure of this compound serves as a scaffold for further derivatization to modulate its biological effects. For instance, the hydroxyl group is a prime site for modification, such as etherification or esterification, which can alter the compound's solubility, metabolic stability, and cell permeability. Such changes can have profound effects on how the molecule interacts with and influences biochemical pathways.

Modification of the methylphenyl group, for example, by introducing additional substituents or altering the position of the methyl group, can fine-tune the electronic and steric properties of the entire molecule. These subtle changes can lead to significant differences in biological activity by altering the compound's affinity for its molecular targets. The synthesis of a library of derivatives based on this scaffold would be a valuable strategy to explore the full potential of this chemical class and to map its interactions with various biochemical pathways.

Molecular Target Identification and Interaction Mechanisms

Identifying the specific molecular targets of this compound is key to understanding its mechanism of action. Based on the activities of structurally related compounds, several potential targets can be hypothesized.

Enzyme Inhibition Mechanisms (e.g., Proteasome, InhA, PDE4B, Reverse Transcriptase)

The 4-hydroxy-2-pyridone scaffold, a tautomeric form of 4-hydroxypyridine, has been identified in a novel class of antibacterial agents that target DNA synthesis. nih.gov Specifically, these compounds have been found to inhibit bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV. nih.gov This suggests that this compound could potentially interfere with bacterial DNA replication.

Furthermore, derivatives of 4-hydroxypyridine have been investigated as inhibitors of NADH-ubiquinone reductase in the mitochondrial respiratory chain. nih.gov Inhibition of this enzyme complex can disrupt cellular energy metabolism, a mechanism that could contribute to anticancer or antimicrobial effects. The lipophilic nature of the 3-methylphenyl group in this compound would be consistent with the requirement for a lipophilic side chain for activity against this target. nih.gov

While direct evidence is lacking for the specific inhibition of enzymes like the proteasome, InhA, PDE4B, or reverse transcriptase by this compound, the broad spectrum of activities observed for pyridine derivatives suggests that screening against a panel of such enzymes would be a worthwhile endeavor. For example, various pyridine-containing compounds have shown inhibitory activity against histone deacetylases (HDACs), which are crucial regulators of gene expression and are important targets in cancer therapy. nih.gov

The potential for enzyme inhibition by this compound and its derivatives is significant. The table below summarizes the inhibitory activities of related pyridine and 4-hydroxy-2-pyridone compounds against various enzymes, providing a basis for hypothesizing the potential targets of the title compound.

| Compound Class | Enzyme Target | Observed Activity |

| 4-Hydroxy-2-pyridones | Bacterial DNA Gyrase/Topoisomerase IV | Inhibition of DNA synthesis nih.govnih.gov |

| 4-Hydroxypyridine derivatives | NADH-ubiquinone reductase | Inhibition of mitochondrial respiration nih.gov |

| Pyridine derivatives | Histone Deacetylases (HDACs) | Inhibition of cell proliferation nih.gov |

| Pyridine derivatives | 20-HETE Synthase (CYP4A11/4F2) | Inhibition of 20-HETE production nih.gov |

Receptor Binding Studies and Selectivity (e.g., ALK, 5-HT2)

The ability of pyridine derivatives to interact with a wide range of receptors is well-documented. For instance, dihydropyridine (B1217469) and pyridine derivatives have been shown to bind to adenosine (B11128) receptors, with some exhibiting selectivity for the A3 subtype. nih.gov The structure-activity relationship for this binding indicates that steric bulk at various positions on the pyridine ring is tolerated, suggesting that the 3-methylphenyl group of this compound would not preclude interaction with such receptors. nih.gov

While there is no specific data on the binding of this compound to anaplastic lymphoma kinase (ALK) or serotonin (B10506) 5-HT2 receptors, the general promiscuity of the pyridine scaffold warrants investigation. The diverse biological activities of pyridine derivatives, ranging from anticancer to central nervous system effects, often stem from their interactions with a variety of receptor types. nih.gov The electronic and steric profile of this compound makes it a candidate for binding to hydrophobic pockets within receptor structures.

The potential receptor binding affinities of this compound can be inferred from studies on related compounds. The following table outlines receptor interactions of various pyridine derivatives, suggesting potential areas of investigation for the title compound.

| Compound Class | Receptor Target | Observed Interaction |

| Dihydropyridine/Pyridine derivatives | Adenosine Receptors (A1, A2A, A3) | Binding and potential antagonism nih.gov |

| Pyridine derivatives | Serotonin 5-HT2C Receptor | Agonist activity |

| Pyridine derivatives | General | Broad range of receptor interactions leading to diverse biological activities nih.gov |

Hydrogen Bonding and Other Non-covalent Interactions with Biological Macromolecules

Non-covalent interactions are crucial for the three-dimensional structure of macromolecules like proteins and nucleic acids and are fundamental in the binding of small molecules to their biological targets. nih.gov The structure of this compound, featuring a hydroxyl (-OH) group and a pyridine ring, allows for several types of non-covalent interactions with biological macromolecules, which are key to its potential biological activity.

Hydrogen Bonding: The primary mode of interaction is expected to be hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. nih.gov Computational studies on similar molecules, such as 4-hydroxybenzylamine, have shown that dimers can form in solution through O–H⋯N hydrogen bonds. nih.gov This type of interaction is critical in how the compound may orient itself within the active site of an enzyme or a receptor pocket on a protein.

Other Non-covalent Interactions:

Pi-stacking (π-stacking): The presence of two aromatic rings (the pyridine and the methylphenyl groups) suggests the potential for π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in proteins. These interactions contribute to the stabilization of the ligand-protein complex. nih.gov

Van der Waals Forces: These are general, non-specific interactions that would occur between the compound and the biological macromolecule. nih.gov

Metal-Ligand Coordination: The pyridine ring's nitrogen atom can potentially coordinate with metal ions present in metalloenzymes. For instance, studies on pyridine diphosphates binding to the iron-sulfur enzyme IspH have shown that the pyridine ring can interact directly with the iron in the enzyme's [Fe₄S₄] cluster. nih.gov A proposed side-on η² coordination involves both the nitrogen and an adjacent carbon atom of the pyridine ring binding to a unique iron atom in the cluster. nih.gov

Table 1: Potential Non-covalent Interactions of this compound

| Type of Interaction | Structural Feature Involved | Potential Interacting Partner in Macromolecules | Significance in Biological Activity |

|---|---|---|---|

| Hydrogen Bond Donor | Hydroxyl (-OH) group | Amino acid residues (e.g., Asp, Glu, Ser) | Specificity and binding orientation |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Amino acid residues (e.g., Asn, Gln, Tyr) | Specificity and binding orientation |

| π-Stacking | Pyridine and Methylphenyl rings | Aromatic amino acids (Phe, Tyr, Trp) | Stabilization of the binding complex. nih.gov |

| Metal-Ligand Coordination | Pyridine Nitrogen | Metal cofactors in enzymes (e.g., Fe, Zn) | Enzyme inhibition or modulation. nih.gov |

| Van der Waals Forces | Entire molecule | Any part of the macromolecule in close proximity | General contribution to binding affinity. nih.gov |

Biochemical and Cellular Mechanistic Studies (in vitro focus)

In vitro studies provide a controlled environment to elucidate the specific biochemical and cellular mechanisms through which a compound exerts its effects.

The modulation of cellular signaling pathways is a primary mechanism by which drugs and bioactive compounds influence cellular processes like proliferation, inflammation, and survival. nih.gov While direct studies on this compound are not detailed in the provided sources, the thieno[3,2-b]pyridine (B153574) scaffold, a related structure, has been investigated for its potential to inhibit receptor tyrosine kinases, such as the vascular endothelial growth factor receptor 2 (VEGFR-2). mdpi.com Inhibition of such kinases disrupts signaling cascades that lead to endothelial cell proliferation and tumor-related blood vessel formation. mdpi.com

Compounds with pyridine-containing scaffolds can act as inhibitors of various protein kinases, which are key regulators of signaling pathways. nih.gov For example, phosphoinositide 3-kinases (PI3K) are enzymes that regulate crucial cellular functions, and their inhibition can affect immune cell development and function. nih.gov The general approach involves targeting the ATP-binding site of these kinases, thereby preventing the phosphorylation events necessary to transmit signals downstream. nih.govnih.gov Given its structure, this compound could potentially interact with the kinase domains of signaling proteins, thereby modulating pathways critical to inflammation or cell growth.

Many phenolic and heterocyclic compounds exhibit antioxidant properties by scavenging free radicals, which are implicated in cellular damage and various diseases. nih.gov The antioxidant activity of such compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. nih.govresearchgate.net

In vitro assays are commonly used to evaluate these properties. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a standard method where an antioxidant compound reduces the stable DPPH radical, a process that can be measured by a decrease in absorbance. nih.govjapsonline.commdpi.com

Studies on structurally related compounds demonstrate the importance of the hydroxyl group for antioxidant activity.

For a series of 4-hydroxycoumarin (B602359) derivatives, the presence of the 4-hydroxy group was found to be highly potent in reducing radical-induced chain reactions. nih.gov

In a study of a novel compound containing a 3,5-di-tert-butyl-4-hydroxybenzylidene moiety, the DPPH free radical scavenging activity was found to be 84.64%, which was comparable to the standard antioxidant, ascorbic acid (87.15%). japsonline.com

Similarly, other polyphenolic compounds have shown significant scavenging capacity against DPPH, superoxide (B77818) anion radicals, and have been shown to inhibit lipid peroxidation. nih.gov The mechanism often involves a Hydrogen Atom Transfer (HAT) or a Single-Electron Transfer followed by Proton Transfer (SET-PT). researchgate.net

The 4-hydroxy group on the pyridine ring of this compound makes it a candidate for possessing antioxidant properties through these established free-radical scavenging mechanisms.

Table 2: In Vitro Antioxidant Activity of Structurally Related Compounds

| Compound/Extract | Assay | Finding | Reference |

|---|---|---|---|

| 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one | DPPH Radical Scavenging | 84.64% scavenging at 100 µM | japsonline.com |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 87.15% scavenging at 100 µM | japsonline.com |

| Butylated Hydroxytoluene (BHT) (Standard) | DPPH Radical Scavenging | Lower activity than the test compound | japsonline.com |

| 4-(3,4-dihydroxybenzoyloxymethyl)phenyl-O-β-D-glucopyranoside (DBPG) | DPPH, ABTS, Superoxide Radical Scavenging | Showed significant radical-scavenging activity | nih.gov |

| DBPG | Lipid Peroxidation Inhibition | Greater inhibition than L-ascorbic acid | nih.gov |

| Dihydropyridine Derivatives (e.g., 6c) | β-carotene/linoleic acid assay | 80% Relative Antioxidant Activity (RAA) | gavinpublishers.com |

| Plum (Prunus domestica L.) Methanolic Extract (Dried) | DPPH Radical Scavenging | 87.94% scavenging activity | nih.gov |

Future Research Directions for 4 Hydroxy 2 3 Methylphenyl Pyridine

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of substituted pyridines is a mature field, yet there remains a continuous drive for methodologies that are more efficient, cost-effective, and environmentally benign. Future research should focus on moving beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste.

Modern approaches could revolutionize the production of 4-Hydroxy-2-(3-methylphenyl)pyridine. One promising avenue is the adoption of multicomponent reactions under green conditions, such as solvent-free heating or using aqueous media, which can provide high yields in a single step. mdpi.comresearchgate.net For instance, an advanced Guareschi–Thorpe reaction using ammonium (B1175870) carbonate in water could offer an eco-friendly pathway. researchgate.net